
6beta-Hydroxy androstenedione-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6beta-Hydroxy androstenedione-d6 is a deuterated derivative of 6beta-Hydroxy androstenedione, a metabolite of androstenedione. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Hydroxy androstenedione-d6 typically involves the deuteration of 6beta-Hydroxy androstenedione. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve high yields and purity. Quality control measures are stringent to ensure the consistency and reliability of the compound for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
6beta-Hydroxy androstenedione-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6beta position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and ketone derivatives, which are useful intermediates in the synthesis of other biologically active compounds .
Aplicaciones Científicas De Investigación
6beta-Hydroxy androstenedione-d6 is widely used in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of steroid metabolites.
Biology: Employed in studies investigating steroid metabolism and enzyme activity.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of steroid drugs.
Industry: Applied in the development of new steroid-based pharmaceuticals and in quality control processes .
Mecanismo De Acción
The mechanism of action of 6beta-Hydroxy androstenedione-d6 involves its role as a metabolite in the steroid biosynthesis pathway. It acts as an intermediate in the conversion of androstenedione to other biologically active steroids, such as testosterone and estradiol. The compound interacts with various enzymes, including hydroxysteroid dehydrogenases and aromatases, which facilitate these conversions .
Comparación Con Compuestos Similares
Similar Compounds
Androstenedione: A precursor to testosterone and estrone.
Testosterone: A primary male sex hormone.
Estradiol: A potent estrogen involved in the regulation of the menstrual cycle.
Uniqueness
6beta-Hydroxy androstenedione-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantification and analysis are crucial .
Propiedades
Número CAS |
67034-98-4 |
|---|---|
Fórmula molecular |
C19H26O3 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(6R,8R,9S,10R,13S,14S)-2,2,4,6,16,16-hexadeuterio-6-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18+,19-/m0/s1/i4D2,5D2,9D,16D |
Clave InChI |
WVAMBAWFDOYFOD-QFIMOSOKSA-N |
SMILES isomérico |
[2H]C1=C2[C@](C[C@@H]3[C@@H]([C@]2(CC(C1=O)([2H])[2H])C)CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)([2H])O |
SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)O |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


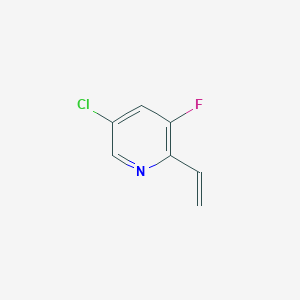
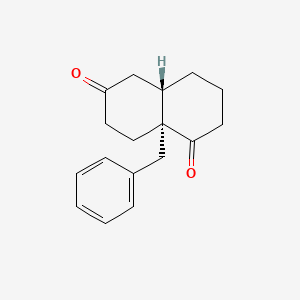
![tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1512195.png)

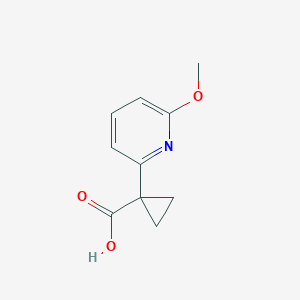
![6'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B1512204.png)

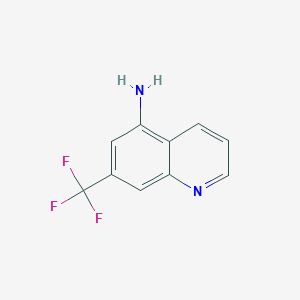

![8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride](/img/structure/B1512218.png)

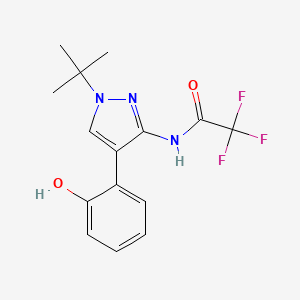
![6-Bromo-4H-cyclopenta[D]pyrimidin-4-one](/img/structure/B1512233.png)
![tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B1512236.png)
